Tertomotide, identified by the CAS number 915019-08-8, is synthesized through solid-phase peptide synthesis. This method is widely utilized for producing peptides due to its efficiency and ability to yield high-purity products. Tertomotide falls into the category of telomerase inhibitors, which are compounds that disrupt the function of telomerase, thereby affecting cancer cell proliferation.
The synthesis of Tertomotide employs solid-phase peptide synthesis (SPPS), a technique that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is temporarily protected to prevent side reactions. The process involves several key steps:
The industrial production mirrors laboratory-scale methods but utilizes automated peptide synthesizers for efficiency and reproducibility.
Tertomotide has a complex molecular structure characterized by its molecular formula and a molecular weight of 1868.2 g/mol. The InChI key for Tertomotide is WZJRQXZSYQYFJV-QAXVQDKQSA-N. Its structure consists of a series of amino acids linked by peptide bonds, forming a specific sequence that is critical for its biological activity.
Key details include:
Tertomotide exerts its therapeutic effects by specifically targeting telomerase, an enzyme that maintains telomere length in cells. Telomerase is typically inactive in most normal cells but is overexpressed in many cancer types. By inhibiting telomerase activity, Tertomotide promotes:
Tertomotide's physical properties are essential for understanding its stability and behavior in biological systems:
Tertomotide has significant potential applications in cancer therapy:
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5